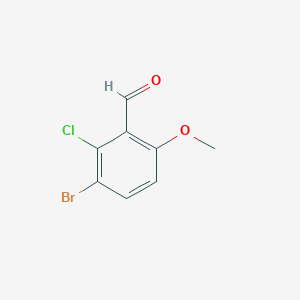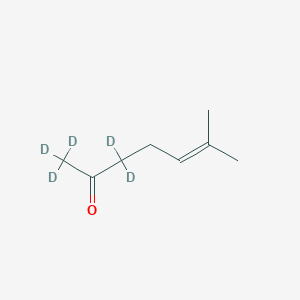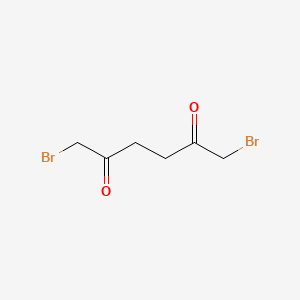
3-Bromo-2-chloro-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-6-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an aldehyde functional group. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methoxybenzaldehyde typically involves the bromination and chlorination of 6-methoxybenzaldehyde. One common method includes the following steps:
Bromination: 6-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Formation of 3-Bromo-2-chloro-6-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-2-chloro-6-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic aldehydes on cellular processes. It serves as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The presence of bromine and chlorine atoms enhances the compound’s reactivity and ability to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-6-methoxybenzaldehyde: Lacks the bromine atom, leading to variations in chemical behavior and uses.
3-Bromo-6-methoxybenzaldehyde:
Uniqueness: 3-Bromo-2-chloro-6-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 |
InChI Key |
OQWQBUCTFBESID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)








